Boc vs. Cbz Orthogonal Deprotection
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate employs the tert-butoxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), in contrast to benzyl carbamate (Cbz)-protected analogs (e.g., trans-Benzyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride, CAS 1951441-29-4) that require catalytic hydrogenolysis for deprotection [1]. This orthogonal deprotection profile permits selective Boc removal in the presence of benzyl esters, benzyl ethers, or other hydrogenolysis-sensitive functionalities, a critical advantage in multi-step syntheses of complex pharmaceutical intermediates [2].
| Evidence Dimension | Deprotection condition compatibility |
|---|---|
| Target Compound Data | Acid-labile (TFA, HCl/dioxane); stable to hydrogenolysis |
| Comparator Or Baseline | Cbz analog (CAS 1951441-29-4) requires H₂/Pd-C hydrogenolysis; unstable to strong acid |
| Quantified Difference | Orthogonal deprotection selectivity vs. hydrogenolysis-only |
| Conditions | Standard peptide/organic synthesis deprotection protocols |
Why This Matters
Enables sequential deprotection strategies in syntheses containing multiple protecting groups, reducing step count and improving overall yield.
- [1] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons, 2006. Chapter 7: Protection for the Amino Group. View Source
- [2] PubChem. trans-Benzyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride (CAS 1951441-29-4). View Source
